molecular formula C7H4BrN3O2 B1382098 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1422772-78-8

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Número de catálogo: B1382098
Número CAS: 1422772-78-8
Peso molecular: 242.03 g/mol
Clave InChI: GMNHPDGWLWPFSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.

Métodos De Preparación

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. Common methods include:

    Cyclization: This involves the formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions.

    Ring Annulation: This method involves the construction of the ring system by annulating smaller ring systems.

    Cycloaddition: This involves the addition of two or more unsaturated molecules to form the ring system.

    Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrolo[2,3-b]pyrazine ring system.

    Ring Condensation: This involves the condensation of smaller ring systems to form the pyrrolo[2,3-b]pyrazine ring system.

Análisis De Reacciones Químicas

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thus offering a pathway for developing targeted cancer therapies .

Anti-inflammatory Properties

Pyrrolo compounds have been linked to anti-inflammatory effects. The ability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and lupus .

Biochemical Applications

The compound's unique structure also lends itself to various biochemical applications.

Protein Degradation

Recent advancements in targeted protein degradation have highlighted the use of compounds like this compound as building blocks for creating molecular glues or PROTACs (Proteolysis Targeting Chimeras). These molecules can selectively degrade specific proteins implicated in diseases, providing a novel therapeutic approach .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to bind to active sites of enzymes could lead to the development of new inhibitors for therapeutic use against various diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

Organic Electronics

Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel polymers and composite materials with desirable mechanical and thermal properties. This opens avenues for research into advanced materials for various industrial applications .

Mecanismo De Acción

The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .

Comparación Con Compuestos Similares

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as the presence of both a bromine atom and a carboxylic acid group, which contribute to its versatility and reactivity in various chemical reactions.

Actividad Biológica

2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a heterocyclic compound notable for its structural complexity, containing both pyrrole and pyrazine rings. Its unique chemical properties make it a promising candidate for various biological applications, particularly in medicinal chemistry as a potential kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol. The presence of a bromine atom and a carboxylic acid group enhances its reactivity and versatility in chemical modifications.

PropertyValue
CAS Number1422772-78-8
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol
InChI KeyGMNHPDGWLWPFSV-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its inhibition of specific kinases. This compound binds to the active sites of these enzymes, disrupting cellular processes such as proliferation and survival. Studies have indicated that it can inhibit various kinases including:

  • Fibroblast Growth Factor Receptor 1 (FGFR1)
  • Bruton’s tyrosine kinase (BTK)
  • Janus kinase 3 (JAK3)

These interactions suggest its potential role in cancer therapeutics and other diseases where kinase activity is dysregulated.

Biological Evaluation and Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

  • Kinase Inhibition Assays : Research has shown that derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine exhibit significant inhibitory effects on FGFR1 with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 0.6 nM for a closely related compound derived from this scaffold .
  • Structure-Activity Relationship (SAR) : A systematic evaluation of structural modifications has revealed that alterations to the bromine substituent or the carboxylic acid group can significantly impact the binding affinity and inhibitory potency against target kinases .
  • Metabolic Stability Studies : In vitro metabolic assays demonstrated favorable stability profiles for certain derivatives, indicating low clearance rates in human liver microsomes, which is crucial for drug development .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, comparisons with structurally similar compounds are essential:

CompoundKey FeaturesBiological Activity
5H-Pyrrolo[2,3-b]pyrazine Lacks bromine; less reactiveLower kinase inhibition
2-Bromo-5H-pyrrolo[2,3-b]pyrazine No carboxyl group; reduced versatilityModerate activity against FGFR1
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde Aldehyde instead of carboxylic acid; different reactivityVariable activity depending on modifications

This comparative analysis illustrates how the presence of both a bromine atom and a carboxylic acid group in this compound enhances its reactivity and biological potential.

Propiedades

IUPAC Name

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNHPDGWLWPFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of (2-bromo-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol (0.525 g, 2.03 mmol) in 200 mL of acetone at 40° C. was added a solution of CrO3 (0.832 g, 8.32 mmol) and H2SO4 (1.32 g, 13.4 mmol) in water (3 ml). Then the reaction was stirred at 40° C. for 16 hours then filtered through Celite. The filtrate was evaporated at 40° C. under reduced pressure to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g) as an off-white solid. LCMS: (M+H)+=264; 1H NMR (300 MHz, DMSO-d6): δ 13.04 (s, 1H), 8.53 (s, 1H), 8.45 (s, 1H), 5.63 (s, 1H).
Quantity
0.525 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
0.832 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-5-(pivaloyloxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (370 mg, 1 mmol), potassium hydroxide (280 mg, 5 mmol) in 2.5 mL of water and 5 mL of 1,4-dioxane was heated to reflux for 90 mins. The reaction mixture was cooled to room temperature, solvent evaporated, residue acidified with 1N HCl, filtered and dried to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as a brown solid (320 mg, crude), material used in the next step without further purification. LCMS: (M+H)+=242/244; (M+Na)+=264/266.
Name
methyl 2-bromo-5-(pivaloyloxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.